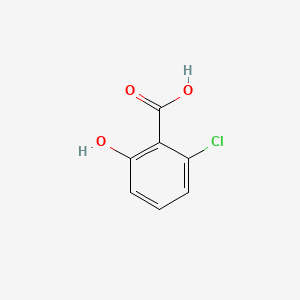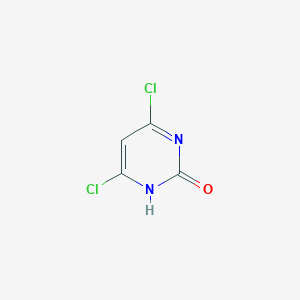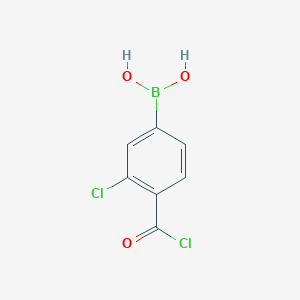
4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
説明
4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine, also known as CPA-3, is a member of the benzoxazine family of compounds. It is a white crystalline solid with a molecular weight of 259.6 g/mol and a melting point of 83°C. CPA-3 is a versatile compound with a wide range of applications in chemistry, biology, and materials science. It has been used in the synthesis of polymers, pharmaceuticals, and other organic compounds, and has been studied for its potential applications in biomedicine.
科学的研究の応用
Fluorescent Probes and Cell Labeling
The chloroacetyl group modification has been investigated for its impact on antigen-specific cell staining using fluorescent substrates. Researchers developed a hydrolase-based fluorescence amplification method, where the substrates interact with cells through non-covalent hydrophobic interactions. By introducing the chloroacetyl group, they improved substrate retention within cells. The chloroacetyl group forms a covalent bond with intracellular proteins, suppressing substrate dissociation. However, the reaction speed of this modification allows dissociation in the early stages of staining reactions .
Titanium Tetrachloride (TiCl4) Separation and Rectification
While not directly related to biological applications, chloroacetyl chloride is a precursor in the industrial production of titanium tetrachloride (TiCl4). TiCl4 serves as a raw material for producing titanium dioxide (TiO2) and metallic titanium (Ti). Separation and rectification processes involving chloroacetyl chloride play a crucial role in obtaining high-purity TiCl4 for these applications .
Synthesis of 7-Hydroxy-4-methylcoumarin
Chloroacetyl chloride is also utilized in organic synthesis. For instance, it plays a role in the synthesis of 7-hydroxy-4-methylcoumarin. In this process, resorcinol reacts with ethylacetoacetate in the presence of chloroacetyl chloride. The resulting compound has mechanical, optical, and antioxidant properties that make it interesting for various applications .
Safety and Hazards
The safety and hazards associated with a compound depend on its reactivity and toxicity. Chloroacetyl chloride, for example, is known to be corrosive and can cause severe skin burns and eye damage . If this compound contains a chloroacetyl group, similar precautions may be necessary when handling it.
将来の方向性
The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, for example, future research could involve further testing of its efficacy and safety, potentially leading to clinical trials. Alternatively, if it’s a useful intermediate in chemical synthesis, future research could involve exploring new reactions it can participate in or new compounds it can be used to synthesize .
特性
IUPAC Name |
2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-10-16(19)18-13-8-4-5-9-15(13)20-11-14(18)12-6-2-1-3-7-12/h1-9,14H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWBVYWJBXUVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)C(=O)CCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395874 | |
| Record name | 2-Chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
22178-50-3 | |
| Record name | 2-Chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



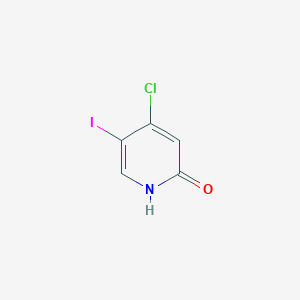
![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3024641.png)


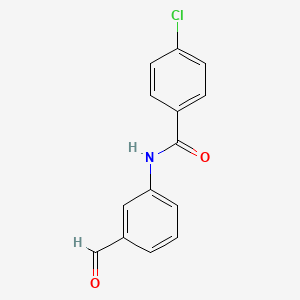
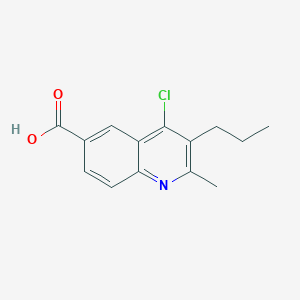
![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)
![5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3024648.png)


